

VU714 Oxalate: A Technical Guide to Safety, Handling, and Experimental Use

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Compound of Interest		
Compound Name:	VU714 oxalate	
Cat. No.:	B1684063	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU714 oxalate is a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1. This channel plays a crucial role in regulating cellular excitability and ion homeostasis in various tissues, including the brain, eye, and uterus. As a valuable research tool, a comprehensive understanding of its properties, safe handling procedures, and experimental applications is essential. This technical guide provides an in-depth overview of **VU714 oxalate**, including its chemical and physical properties, safety and handling information, and detailed experimental protocols for its use in cellular assays. Furthermore, it elucidates the key signaling pathways in which Kir7.1 is involved, providing context for the application of **VU714 oxalate** in biomedical research.

Chemical and Physical Properties

VU714 oxalate is the oxalate salt of the parent compound VU714. It is a solid powder that is soluble in dimethyl sulfoxide (DMSO).[1]



Property	Value	Reference
Chemical Name	7-((4-benzylpiperidin-1- yl)methyl)-5-chloroquinolin-8-ol oxalate	[1]
CAS Number	474625-52-0	[1]
Molecular Formula	C24H25CIN2O5	[1]
Molecular Weight	456.92 g/mol	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]

Safety and Handling

While **VU714 oxalate** is shipped as a non-hazardous chemical, it is intended for research use only and should be handled with appropriate laboratory precautions.[1] A specific Material Safety Data Sheet (MSDS) for **VU714 oxalate** is not readily available; however, general safety guidelines for handling oxalate compounds should be followed.

2.1. General Precautions

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust. Handle in a well-ventilated area or in a chemical fume hood.
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- · Do not ingest.

2.2. Storage

- Short-term (days to weeks): Store in a dry, dark place at 0 4 °C.[1]
- Long-term (months to years): Store at -20 °C.[1]



- Stock Solutions (in DMSO):
 - Short-term (days to weeks): Store at 0 4 °C.[1]
 - Long-term (months): Store at -20 °C.[1]

Biological Activity and Selectivity

VU714 is an inhibitor of the Kir7.1 potassium channel. Its inhibitory activity has been quantified using thallium flux assays, which measure the influx of thallium ions through potassium channels as an indicator of channel activity.

Channel	IC50 (μM)	Reference
Kir7.1	5.6	[2]
Kir4.1	13	[2]
Kir1.1	16	[2]
Kir6.2/SUR1	30	[2]
Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2	> 30	[2]

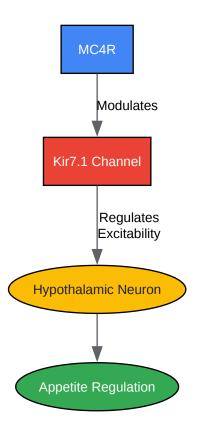
Signaling Pathways

VU714 oxalate, as a Kir7.1 inhibitor, is a valuable tool for studying the physiological roles of this channel in various signaling pathways.

4.1. Melanocortin Signaling and Appetite Regulation

In the hypothalamus, Kir7.1 is a key component of the melanocortin signaling pathway, which regulates energy homeostasis and appetite. The melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR), can modulate Kir7.1 activity. Inhibition of Kir7.1 by compounds like VU714 can be used to investigate its role in neuronal excitability and the regulation of food intake.





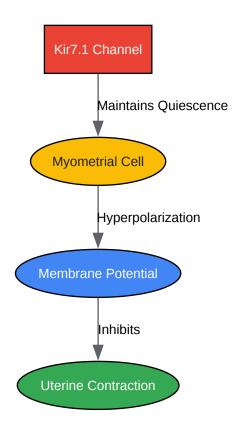
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Caption: Melanocortin signaling pathway involving Kir7.1.

4.2. Uterine Contractility

Kir7.1 channels are expressed in the myometrium, the smooth muscle layer of the uterus. They contribute to maintaining uterine quiescence during pregnancy by hyperpolarizing the myometrial cells. Inhibition of Kir7.1 leads to depolarization and increased uterine contractility.





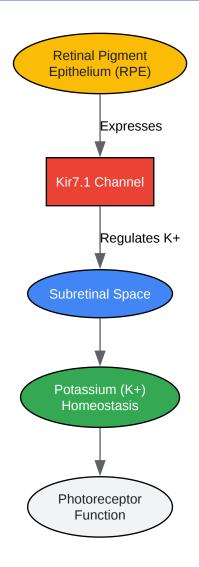
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Caption: Role of Kir7.1 in regulating uterine contractility.

4.3. Electrolyte Homeostasis in the Eye

In the retinal pigment epithelium (RPE) of the eye, Kir7.1 channels are involved in maintaining potassium homeostasis in the subretinal space, which is crucial for photoreceptor function.





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Caption: Kir7.1's role in electrolyte homeostasis in the eye.

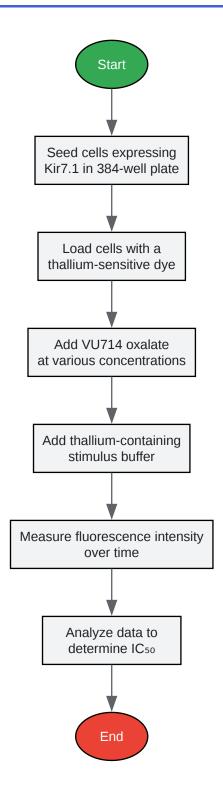
Experimental Protocols

The following are generalized protocols for assessing the activity of **VU714 oxalate**. Specific cell lines, reagent concentrations, and equipment may require optimization.

5.1. Thallium Flux Assay

This high-throughput assay is used to screen for and characterize modulators of potassium channels.





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Caption: Workflow for a thallium flux assay with **VU714 oxalate**.

Methodology:

Foundational & Exploratory



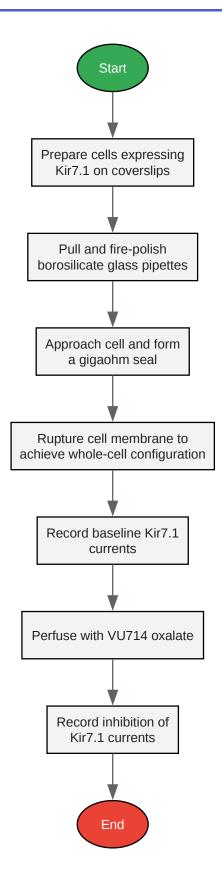


- Cell Preparation: Seed cells stably or transiently expressing human Kir7.1 into black-walled, clear-bottom 384-well microplates.
- Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
- Compound Addition: Prepare a serial dilution of VU714 oxalate in assay buffer. Add the compound solutions to the cell plate and incubate.
- Thallium Stimulation and Detection: Use a fluorescence plate reader equipped with an automated liquid handling system to add a thallium-containing stimulus buffer to the wells.
 Simultaneously, measure the fluorescence intensity over time.
- Data Analysis: The increase in fluorescence upon thallium influx is indicative of channel activity. Calculate the percent inhibition at each concentration of **VU714 oxalate** and fit the data to a dose-response curve to determine the IC₅₀ value.

5.2. Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells.





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Caption: Experimental workflow for whole-cell patch clamp analysis of **VU714 oxalate**.



Methodology:

- Cell Culture: Culture cells expressing Kir7.1 on glass coverslips suitable for microscopy.
- Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries and fill with an appropriate intracellular solution.
- Recording:
 - Transfer a coverslip to the recording chamber on an inverted microscope.
 - Under visual guidance, approach a cell with the recording pipette and form a highresistance (gigaohm) seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Apply a voltage protocol to elicit Kir7.1 currents and record the baseline activity.
 - Perfuse the recording chamber with a solution containing VU714 oxalate at the desired concentration.
 - Record the resulting inhibition of the Kir7.1 current.
- Data Analysis: Analyze the recorded currents to determine the extent of inhibition by VU714
 oxalate.

Conclusion

VU714 oxalate is a potent and relatively selective inhibitor of the Kir7.1 potassium channel. Its utility as a research tool extends to the investigation of diverse physiological processes, including appetite regulation, uterine contractility, and ocular ion homeostasis. Adherence to proper safety and handling procedures is paramount. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the effective and safe use of **VU714 oxalate** in a research setting. As with any experimental tool, careful optimization of protocols is recommended to achieve robust and reproducible results.



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References

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